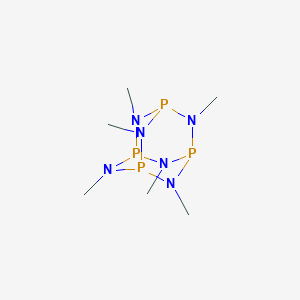
Terbufos sulfoxide
Descripción general
Descripción
Synthesis Analysis
Terbufos sulfoxide's synthesis involves the photochemical oxidation of terbufos in surface waters, a pathway significantly faster than any other chemical or biochemical oxidation processes reported in soil or via hydrolysis. This rapid photolysis under natural sunlight conditions suggests that photolysis is a critical factor in evaluating the risk of terbufos to surface waters and aquatic organisms (Lee, Anderson, & Elzerman, 1999).
Molecular Structure Analysis
The molecular structure and identification of terbufos sulfoxide have been determined through gas chromatography/mass spectrometry, highlighting its chemical stability and the presence of a hydration product under thermal conditions. This analysis is crucial for understanding the chemical behavior of terbufos sulfoxide under various environmental conditions (Wei, 1990).
Chemical Reactions and Properties
Terbufos sulfoxide undergoes various chemical reactions under anoxic conditions with reduced sulfur species, showcasing a hierarchy in reactivity that influences its degradation pathways. These interactions highlight the complex chemical dynamics terbufos sulfoxide participates in within environmental matrices (Gan & Jans, 2007).
Physical Properties Analysis
The physical properties of terbufos sulfoxide, including its adsorption, desorption, and soil mobility, reflect its environmental fate. Terbufos sulfoxide exhibits differing persistence in natural and distilled water, indicating that its chemical degradation predominates over microbial degradation. These properties are essential for predicting the environmental distribution of terbufos sulfoxide and its metabolites (Bowman & Sans, 1982).
Chemical Properties Analysis
The chemical properties of terbufos sulfoxide, especially its oxidation to sulfoxide and further to sulfone in soils, demonstrate the importance of biochemical processes in its transformation. The stability of terbufos sulfoxide in sterilized soils compared to its rapid disappearance in natural soils emphasizes the role of microbial activity in its degradation and the environmental implications of its persistence (Chapman, Tu, Harris, & Dubois, 1982).
Aplicaciones Científicas De Investigación
Photochemical Oxidation : Terbufos sulfoxide, along with terbufos sulfone, are products of terbufos oxidation in surface waters. These compounds have similar toxicities to aquatic organisms as the parent compound. Photolysis is a significant pathway for terbufos degradation in surface waters, with a measured half-life of 64 minutes under natural sunlight conditions, which is faster than other oxidation or hydrolysis processes in soil or water (Lee, Anderson, & Elzerman, 1999).
Insecticidal Activity and Soil Persistence : Terbufos, its sulfoxide, and sulfone forms act as broad-spectrum contact insecticides. Their insecticidal activity is influenced by soil type, moisture, and temperature. The sulfoxide and sulfone are less volatile than terbufos, and their persistence in soil varies, with oxidative processes playing a key role in the degradation of both terbufos and its sulfoxide (Chapman & Harris, 1980).
Chemical Characterization : Terbufos sulfoxide's identification was determined by gas chromatography/mass spectrometry, with findings indicating thermal degradation in heated GC columns. A hydration product of terbufos sulfoxide was also detected and characterized (Wei, 1990).
Biochemical and Chemical Transformations in Soil : Terbufos and its metabolites undergo significant biochemical transformations in soil. In natural soils, these compounds disappear much more rapidly than in sterilized soils, with terbufos oxidation to its sulfoxide being a major observable process. These results indicate the importance of biochemical processes in the transformation of terbufos and its metabolites in soil environments (Chapman, Tu, Harris, & Dubois, 1982).
Oxidation in Surface Soils : Terbufos is rapidly oxidized to its sulfoxide in surface soils, with the parent compound having a half-life of approximately 4 to 5 days. The sulfoxide and sulfone forms have no inhibitory influence on soil microbial activities (Laveglia & Dahm, 1975).
Adsorption, Desorption, and Mobility in Soil : Terbufos and its derivatives show varying degrees of adsorption in soil-water systems, with terbufos having the highest adsorption rates. The mobility of these compounds in soil corresponds with their adsorption-desorption characteristics (Bowman & Sans, 1982).
Toxicity Studies : Studies have explored the acute toxicity of terbufos and its metabolites, both individually and in mixtures, to various aquatic organisms, indicating high toxicities and potential environmental risks (Choung, Hyne, Stevens, & Hose, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS3/c1-6-11-13(14,12-7-2)15-8-16(10)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYBOFPUBHPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042444 | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbufos sulfoxide | |
CAS RN |
10548-10-4 | |
| Record name | Terbufos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(2-methylpropane-2-sulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUFOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P0CD07N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)








